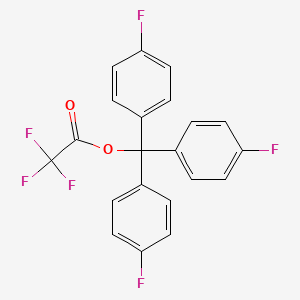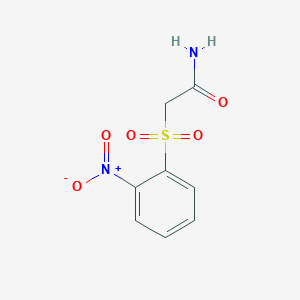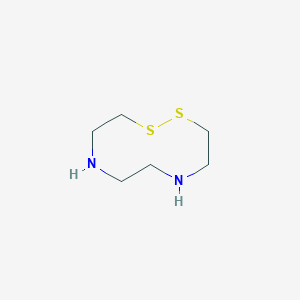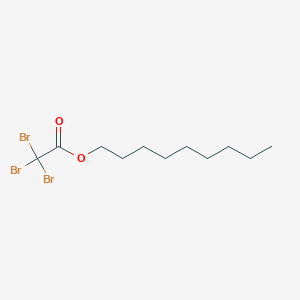
Tris(4-fluorophenyl)methyl trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-fluorophenyl)methyl trifluoroacetate is an organic compound that features a trifluoroacetate group attached to a tris(4-fluorophenyl)methyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-fluorophenyl)methyl trifluoroacetate typically involves the reaction of tris(4-fluorophenyl)methanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Tris(4-fluorophenyl)methanol+Trifluoroacetic anhydride→Tris(4-fluorophenyl)methyl trifluoroacetate+Acetic acid
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors may also enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(4-fluorophenyl)methyl trifluoroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoroacetate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form tris(4-fluorophenyl)methanol and trifluoroacetic acid.
Oxidation and Reduction: The aromatic rings may undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water as the solvent.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products Formed
Nucleophilic substitution: Products include tris(4-fluorophenyl)methyl derivatives with the nucleophile attached.
Hydrolysis: The major products are tris(4-fluorophenyl)methanol and trifluoroacetic acid.
Oxidation and Reduction: Products depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tris(4-fluorophenyl)methyl trifluoroacetate has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, particularly those containing fluorinated aromatic rings.
Materials Science: The compound can be used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Mécanisme D'action
The mechanism of action of Tris(4-fluorophenyl)methyl trifluoroacetate involves its ability to participate in various chemical reactions due to the presence of the trifluoroacetate group and the fluorinated aromatic rings. The trifluoroacetate group is a good leaving group, facilitating nucleophilic substitution reactions. The fluorinated aromatic rings can engage in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-fluorophenyl)methanol: This compound is similar in structure but lacks the trifluoroacetate group.
Tris(4-trifluoromethylphenyl)methanol: This compound features trifluoromethyl groups instead of fluorine atoms on the aromatic rings.
Tris(4-methoxyphenyl)methyl trifluoroacetate: This compound has methoxy groups on the aromatic rings instead of fluorine atoms.
Uniqueness
Tris(4-fluorophenyl)methyl trifluoroacetate is unique due to the combination of the trifluoroacetate group and the fluorinated aromatic rings
Propriétés
Numéro CAS |
90173-63-0 |
|---|---|
Formule moléculaire |
C21H12F6O2 |
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
tris(4-fluorophenyl)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C21H12F6O2/c22-16-7-1-13(2-8-16)20(29-19(28)21(25,26)27,14-3-9-17(23)10-4-14)15-5-11-18(24)12-6-15/h1-12H |
Clé InChI |
FODJVGYLABYQIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)OC(=O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)
![5-[(1H-Inden-5-yl)oxy]pentanoic acid](/img/structure/B14361965.png)

![N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14361975.png)

![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)
![[4-(Methanesulfinyl)butoxy]benzene](/img/structure/B14361984.png)

![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)

